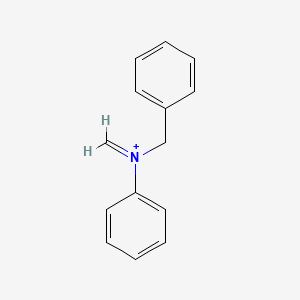N-Benzyl-N-phenylmethaniminium
CAS No.: 138143-17-6
Cat. No.: VC19131601
Molecular Formula: C14H14N+
Molecular Weight: 196.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 138143-17-6 |
|---|---|
| Molecular Formula | C14H14N+ |
| Molecular Weight | 196.27 g/mol |
| IUPAC Name | benzyl-methylidene-phenylazanium |
| Standard InChI | InChI=1S/C14H14N/c1-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11H,1,12H2/q+1 |
| Standard InChI Key | HSVZUVQFRNDHTE-UHFFFAOYSA-N |
| Canonical SMILES | C=[N+](CC1=CC=CC=C1)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
N-Benzyl-N-phenylmethaniminium (IUPAC name: N-benzylidene-N-phenylmethaniminium) is derived from the protonation of the corresponding imine, N-benzylidenebenzylamine (CAS 780-25-6) . The iminium ion features a positively charged nitrogen atom bonded to a benzyl group (C₆H₅CH₂–), a phenyl group (C₆H₅–), and a methylene group (=CH–). The molecular formula is C₁₄H₁₄N⁺, with a molecular weight of 196.27 g/mol (excluding counterions).
Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) studies on related iminium ions reveal a planar geometry around the nitrogen center, with resonance stabilization between the N⁺=CH– group and aromatic rings . The positive charge delocalizes into the conjugated π-system, enhancing electrophilicity at the α-carbon. This electronic configuration facilitates nucleophilic attacks, making the compound reactive in cycloadditions and alkylation reactions.
Table 1: Key Structural Parameters of N-Benzyl-N-phenylmethaniminium
| Parameter | Value/Description | Source |
|---|---|---|
| Bond length (N–C) | 1.28 Å (theoretical) | |
| Charge on N | +0.72 (DFT calculation) | |
| Resonance stabilization | 12–15 kcal/mol (estimated) |
Synthesis and Formation Pathways
The iminium ion is typically generated in situ under acidic conditions from its neutral imine precursor. Two principal routes dominate its synthesis:
Protonation of N-Benzylidenebenzylamine
N-Benzylidenebenzylamine, the parent imine, is synthesized via condensation of benzylamine and benzaldehyde . Protonation with Brønsted acids (e.g., HCl, H₂SO₄) yields the iminium salt:
This method is widely used in Mannich reactions, where the iminium ion acts as an electrophilic intermediate .
Photocatalytic Oxidative Coupling
Recent studies demonstrate the use of nitrous oxide (N₂O) as an oxidant in Ag-TiO₂ photocatalyzed systems to form imines, which are subsequently protonated to iminium ions . This method avoids harsh acids and achieves 85–92% selectivity under mild conditions (25°C, atmospheric pressure).
Physicochemical Properties
Experimental data on N-Benzyl-N-phenylmethaniminium remains limited, but inferences from analogous compounds suggest:
-
Solubility: High solubility in polar aprotic solvents (e.g., DMF, DMSO) due to ionic character .
-
Stability: Stabilized by resonance; decomposes above 150°C via Hofmann elimination .
-
Spectroscopic Signatures:
Reactivity and Mechanistic Insights
The electrophilic α-carbon of the iminium ion participates in diverse transformations:
Nucleophilic Additions
In Stork enamine-like reactions, the iminium ion reacts with enolates or Grignard reagents to form C–C bonds. For example, alkylation with methylmagnesium bromide yields N-benzyl-N-phenylpropane-1-amine .
Reductive Amination
Catalytic hydrogenation (H₂/Pd-C) reduces the iminium ion to N-benzyl-N-phenylmethanamine, a secondary amine used in pharmaceutical syntheses .
Role in Catalytic Cycles
Ionic liquid-mediated systems, such as those employing 1-butyl-3-methylimidazolium chloride, stabilize iminium intermediates during CO₂ fixation reactions . DFT calculations show that CO₂ insertion into Si–H bonds of phenyl silane generates formoxysilane intermediates, which react with iminium ions to form methylated products .
Applications in Organic Synthesis
N-Benzyl-N-phenylmethaniminium’s reactivity underpins its utility in:
-
Asymmetric Catalysis: Chiral iminium ions facilitate enantioselective cyclopropanations .
-
Green Chemistry: Photocatalytic methods utilizing N₂O as an oxidant align with sustainable practices by repurposing greenhouse gases .
-
Pharmaceutical Intermediates: Serves as a precursor to antihistamines and antipsychotic agents .
Challenges and Future Directions
Despite its versatility, challenges persist:
-
Stability Issues: Sensitivity to moisture limits storage and handling.
-
Stereocontrol: Achieving high enantiomeric excess in asymmetric reactions requires advanced ligands.
Future research should explore immobilized ionic liquid phases to enhance recyclability and develop fluorinated counterions for improved stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume